![molecular formula C14H9Cl3N2OS B2935760 6-chloro-4-(2,6-dichloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzothiazine CAS No. 1376329-59-7](/img/structure/B2935760.png)
6-chloro-4-(2,6-dichloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzothiazine
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Overview
Description
The compound “6-chloro-4-(2,6-dichloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzothiazine” is a complex organic molecule that contains a benzothiazine ring, which is a type of heterocyclic compound. It also contains a pyridine ring, which is a basic heterocyclic aromatic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple aromatic rings and heteroatoms. The exact structure would depend on the specific arrangement of these rings and atoms .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the pyridine ring can participate in electrophilic substitution reactions, and the chloro groups can be displaced in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. For example, the presence of aromatic rings and chlorine atoms could affect its polarity, solubility, and reactivity .properties
IUPAC Name |
(6-chloro-2,3-dihydro-1,4-benzothiazin-4-yl)-(2,6-dichloropyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3N2OS/c15-8-1-3-11-10(7-8)19(5-6-21-11)14(20)9-2-4-12(16)18-13(9)17/h1-4,7H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQTZUGDLRQCHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(N1C(=O)C3=C(N=C(C=C3)Cl)Cl)C=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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